molecular formula C12H12F3N3O2 B11772240 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B11772240
M. Wt: 287.24 g/mol
InChI Key: TYMFZRARCQMTEZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry research, built upon a privileged pyrazole scaffold known for a wide spectrum of biological activities . This compound features a 3-(trifluoromethyl) group on the pyrazole core, a modification often associated with enhanced biological potency and improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability . The 3,4-dimethoxyphenyl substituent is a common pharmacophore in bioactive molecules, contributing to interactions with various enzyme targets. While direct biological data for this specific molecule may be limited, its structure aligns closely with well-established research trends. Pyrazole derivatives are extensively investigated as anti-inflammatory agents, particularly as selective cyclooxygenase-2 (COX-2) inhibitors, with the trifluoromethyl group playing a critical role in optimizing binding affinity and selectivity within the enzyme's active site . Furthermore, such trisubstituted pyrazole compounds are prominent scaffolds in anticancer drug discovery, where they are studied for their ability to induce apoptosis, inhibit cell proliferation, and target various kinases and other enzymes involved in cancer progression . The presence of the amine group at the 5-position offers a versatile handle for further chemical modification, allowing researchers to create derivatives and probe structure-activity relationships (SAR) for specific targets, such as metalloproteinases like meprin α and β . This product is intended for research purposes as a key intermediate or lead compound in the development of novel therapeutic agents for inflammation, oncology, and other disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12F3N3O2

Molecular Weight

287.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H12F3N3O2/c1-19-7-4-3-6(5-8(7)20-2)9-10(12(13,14)15)17-18-11(9)16/h3-5H,1-2H3,(H3,16,17,18)

InChI Key

TYMFZRARCQMTEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2N)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Hydrazine and α,β-Unsaturated Ketone Reactions

A prevalent method involves cyclocondensation between hydrazine derivatives and α,β-unsaturated ketones. For example, reacting 3,4-dimethoxybenzaldehyde with ethyl trifluoromethylacetoacetate in ethanol under reflux forms the pyrazole core. This method, adapted from, uses KOH (10 mol%) to deprotonate the active methylene group, enabling nucleophilic attack by hydrazine. The intermediate hydrazone undergoes cyclization at 80°C for 6 h, yielding the target compound in 68% yield.

Key Conditions

  • Catalyst : KOH (10 mol%)

  • Solvent : Ethanol

  • Temperature : 80°C

  • Yield : 68%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol from demonstrates the synthesis of analogous pyrazoles by mixing 3-(trifluoromethyl)-1H-pyrazol-5-amine with 3,4-dimethoxybenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione in ethanol. Microwave heating at 150°C for 15 min achieves 72% yield, compared to 48 h under conventional reflux.

Optimized Parameters

  • Reactants : 3-(Trifluoromethyl)-1H-pyrazol-5-amine, 3,4-dimethoxybenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione

  • Solvent : Ethanol

  • Conditions : 150°C, 15 min (microwave)

  • Yield : 72%

Multicomponent Reactions (MCRs)

One-Pot MCR with Meldrum’s Acid

A three-component reaction involving 3,4-dimethoxybenzaldehyde, trifluoromethylacetonitrile, and hydrazine hydrate in PEG/H₂O forms the pyrazole ring. Subsequent addition of Meldrum’s acid induces cyclization, yielding the target compound. This method, adapted from, avoids toxic solvents and achieves 65% yield in 8 h.

Procedure Highlights

  • Catalyst : PEG-2000 (20 mg/mmol)

  • Solvent : Water

  • Temperature : Reflux

  • Yield : 65%

Knoevenagel-cyclization Cascade

A cascade reaction starting with 3,4-dimethoxybenzaldehyde and ethyl trifluoromethylacetoacetate forms a chalcone intermediate, which reacts with hydrazine under basic conditions. The pyrazole ring forms via intramolecular cyclization, as described in. Using EDDA (10 mol%) as a catalyst improves yield to 74%.

Reaction Scheme

  • Knoevenagel condensation at 25°C (2 h).

  • Hydrazine addition and cyclization at 70°C (4 h).

  • Yield : 74%

Catalytic and Green Chemistry Approaches

Iodine-DMSO Catalyzed Oxidative Cyclization

Oxidative cyclization using iodine (0.1 equiv) and DMSO (4 equiv) in ethanol efficiently converts hydrazones to pyrazoles. For the target compound, 3,4-dimethoxybenzalhydrazone and 2-bromo-1-(trifluoromethyl)ethanone react under reflux for 2 h, achieving 83% yield.

Advantages

  • Catalyst : I₂ (0.1 equiv), DMSO (4 equiv)

  • Solvent : Ethanol

  • Time : 2 h

  • Yield : 83%

Base-Catalyzed Methods

K₂CO₃ (20 mol%) in aqueous medium promotes cyclocondensation of 3,4-dimethoxyphenylboronic acid with 3-(trifluoromethyl)-5-aminopyrazole. This method, adapted from, offers an eco-friendly profile with 70% yield in 3 h.

Conditions

  • Catalyst : K₂CO₃ (20 mol%)

  • Solvent : H₂O/EtOH (1:1)

  • Temperature : 60°C

  • Yield : 70%

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldReference
Microwave-AssistedNoneEthanol15 min72%
Iodine-DMSOI₂, DMSOEthanol2 h83%
Knoevenagel-cyclizationEDDAEtOH/H₂O6 h74%
Base-CatalyzedK₂CO₃H₂O/EtOH3 h70%
One-Pot MCRPEG-2000H₂O8 h65%

Key Insights

  • Microwave irradiation offers the shortest reaction time (15 min) but requires specialized equipment.

  • Iodine-DMSO provides the highest yield (83%) but uses stoichiometric oxidants.

  • Base-catalyzed methods balance efficiency and sustainability, making them ideal for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

This compound exhibits various biological activities, making it a candidate for several therapeutic applications:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, related pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% .
  • Anti-inflammatory Properties : The structural characteristics of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine suggest potential interactions with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Medicinal Chemistry

1. Anticancer Drug Development

  • The compound's ability to inhibit specific cancer cell lines positions it as a lead structure for developing new anticancer agents. Research indicates that modifications to the pyrazole framework can enhance efficacy and selectivity against target cells.

2. Anti-inflammatory Agents

  • Given its potential COX-inhibiting properties, this compound could be further investigated for use in treating inflammatory diseases such as arthritis or chronic pain conditions.

Material Science

1. Fluorinated Compounds

  • The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for applications in organic electronics and materials science. Research into fluorinated pyrazoles has shown their utility in creating advanced materials with unique electronic properties .

Case Study 1: Anticancer Efficacy

A study evaluated several pyrazole derivatives based on structural modifications of this compound. The results indicated significant growth inhibition in human cancer cell lines (SNB-19 and OVCAR-8), suggesting that this compound can serve as a scaffold for developing more potent anticancer drugs .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of related compounds to assess their biological activity against inflammation-related pathways. The findings revealed that certain modifications led to enhanced anti-inflammatory effects, supporting the potential therapeutic application of this pyrazole derivative .

Data Table: Summary of Biological Activities

Activity TypeTest SystemPercent Growth Inhibition (%)Reference
AnticancerOVCAR-886.61
AnticancerNCI-H4075.99
Anti-inflammatoryCOX Enzyme InhibitionModerate

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Compound A : 4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
  • Molecular formula : C₁₂H₁₅N₃O₂
  • Key difference : Replacement of the trifluoromethyl group with a methyl group.
  • This substitution simplifies synthesis but may compromise metabolic stability .
Compound B : 4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
  • Molecular formula : C₁₃H₁₇N₃O₃
  • Key difference : A methoxymethyl group at position 3.
  • Impact : The methoxymethyl group introduces polarity and hydrogen-bonding capacity, which could alter solubility and target engagement compared to the trifluoromethyl analog .

Substituent Variations at Position 4

Compound C : 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
  • Molecular formula : C₁₀H₇F₄N₃
  • Key difference : Replacement of the 3,4-dimethoxyphenyl group with a 4-fluorophenyl ring.
  • Impact : The fluorine atom increases electronegativity but reduces steric bulk. This compound is an intermediate in kinase inhibitor synthesis, highlighting the role of aryl substituents in modulating activity .
Compound D : 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • Molecular formula : C₁₀H₉F₂N₃
  • Key difference : A 2,4-difluorophenyl group at position 1 and a methyl group at position 3.
  • Impact : The difluorophenyl group enhances metabolic resistance but shifts substitution patterns, altering target selectivity .

Regioisomeric and Functional Group Effects

Evidence from kinase inhibitor studies reveals that regioisomeric switches (e.g., trifluoromethyl at position 3 vs. 4) can drastically alter biological activity. For example:

  • A compound with 3-(pyridin-4-yl)-4-(4-fluorophenyl) substitution showed nanomolar inhibition of cancer kinases (Src, B-Raf), whereas its regioisomer lost p38α MAP kinase activity .
  • This underscores the critical role of substituent positioning in dictating target specificity.

Data Table: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 4 Substituent Molecular Formula Molecular Weight Notable Properties/Activity Reference
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CF₃ 3,4-Dimethoxyphenyl C₁₂H₁₂F₃N₃O₂ 287.24 High lipophilicity, kinase target potential -
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine CH₃ 3,4-Dimethoxyphenyl C₁₂H₁₅N₃O₂ 233.27 Simplified synthesis, reduced stability
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CF₃ 4-Fluorophenyl C₁₀H₇F₄N₃ 245.18 Kinase inhibitor intermediate
4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine CH₂OCH₃ 3,4-Dimethoxyphenyl C₁₃H₁₇N₃O₃ 263.29 Enhanced polarity, NMR-characterized
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine CH₃ 2,4-Difluorophenyl C₁₀H₉F₂N₃ 209.20 Metabolic resistance, altered targets

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a dimethoxyphenyl substituent, may exhibit diverse pharmacological properties, including anticancer and anti-inflammatory effects.

The chemical structure and properties of this compound are as follows:

PropertyValue
CAS Number 957505-52-1
Molecular Formula C18H16F3N3O2
Molecular Weight 363.334 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 472.6 ± 45.0 °C
Flash Point 239.6 ± 28.7 °C

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others .

In one study, derivatives of pyrazole were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain analogs could enhance caspase-3 activity significantly, suggesting a mechanism for their anticancer effects . The compound's structural features likely contribute to its interaction with cellular targets involved in cancer progression.

Inhibition of Enzymatic Activity

The biological activity of pyrazole derivatives often correlates with their ability to inhibit key enzymes involved in disease processes. For example, compounds similar to this compound have been reported to inhibit microtubule assembly, which is crucial for cancer cell proliferation .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as cyclooxygenases (COX) or histone deacetylases (HDAC), which are involved in inflammatory responses and cancer progression .
  • Apoptosis Induction : By enhancing apoptotic pathways through caspase activation, the compound could promote programmed cell death in malignant cells .
  • Cell Cycle Modulation : Research indicates that pyrazole derivatives can affect cell cycle dynamics, potentially leading to cell cycle arrest in cancer cells .

Case Studies

A notable case study highlighted the synthesis and evaluation of several pyrazole derivatives against a panel of cancer cell lines. The study found that certain modifications to the pyrazole structure resulted in compounds with enhanced antiproliferative activity, particularly against ovarian and renal cancer cell lines .

Table: Antiproliferative Activity of Related Pyrazole Compounds

Compound IDCell LineIC50 (µM)
Compound AMDA-MB-2312.76
Compound BHepG29.27
Compound COVXF 8991.143

Q & A

Q. Advanced

  • Regioselectivity : Competing pathways may yield undesired isomers. Use directing groups (e.g., methoxy) to control substitution patterns. In one study, methoxy groups increased para-substitution selectivity by 30% .
  • Byproduct Formation : Trifluoromethyl groups can hydrolyze under acidic conditions. Mitigate this by using anhydrous reagents and inert atmospheres .
  • Purification : The compound’s polarity complicates column chromatography. Switch to preparative HPLC with a C18 column and acetonitrile/water gradient .

How does the 3,4-dimethoxyphenyl group influence biological activity?

Advanced
The dimethoxyphenyl moiety enhances lipophilicity and π-π interactions with hydrophobic enzyme pockets. In kinase inhibition studies, analogs with this group showed 10-fold higher binding affinity to p38α MAPK compared to unsubstituted derivatives . Experimental Design :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Validate with enzymatic assays (IC₅₀) and compare with control compounds lacking the dimethoxy group .

How can contradictions in spectroscopic data be resolved during characterization?

Q. Advanced

  • NMR Ambiguities : Overlapping peaks (e.g., NH₂ vs. aromatic protons) can be clarified using 2D techniques (HSQC, HMBC). For example, HMBC correlations between NH₂ and pyrazole C5 confirm amine position .
  • Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-optimized geometries (e.g., torsion angles), refine computational models using solvent effects or dispersion corrections .

What are the compound’s potential applications in medicinal chemistry?

Q. Basic

  • Kinase Inhibition : Pyrazole analogs inhibit cancer-related kinases (e.g., B-Raf V600E, IC₅₀ = 50 nM) due to the trifluoromethyl group’s electron-withdrawing effects .
  • Antimicrobial Studies : Structural analogs with similar substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Advanced : Explore scaffold hybridization—e.g., conjugating the pyrazole core with oxadiazole rings—to enhance selectivity for tyrosine kinases .

How does the trifluoromethyl group affect physicochemical properties?

Q. Advanced

  • Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism in liver microsomes (t₁/₂ increased from 2.1 to 6.8 hours in rat models) .

Table 1 : Key Properties of Trifluoromethyl-Substituted Analogs

PropertyTrifluoromethyl AnalogNon-Fluorinated Analog
logP2.82.3
Aqueous Solubility (µg/mL)12.445.6
Microsomal Stability (t₁/₂, h)6.82.1

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
  • Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME), which improved yield by 15% in pilot-scale syntheses of related compounds .

How can researchers validate target engagement in cellular assays?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts (ΔTm > 2°C indicates engagement) .
  • SAR Studies : Modify the 3,4-dimethoxyphenyl group to methoxy-fluoro hybrids and compare IC₅₀ values to map pharmacophore requirements .

What are the best practices for handling data discrepancies in biological activity studies?

Q. Advanced

  • Dose-Response Curves : Run triplicate experiments with positive/negative controls to identify outliers. For example, inconsistent IC₅₀ values may arise from compound aggregation—add 0.01% Tween-80 to assays .
  • Structural Confirmation : Re-characterize batches with conflicting activity data via LC-MS to rule out degradation or isomerization .

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